Mivebresib
Overview
Description
Mivebresib, also known as ABBV-075, is a potent inhibitor of one or more undisclosed bromodomain (BRD)-containing proteins12. It has potential antineoplastic activity1. Upon administration, Mivebresib binds to the acetyl-lysine binding site in the BRD of certain BRD-containing proteins, thereby preventing the interaction between those proteins and acetylated histones1. This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors1.
Synthesis Analysis
Mivebresib was synthesized at AbbVie3. The dose of Mivebresib was limited to ≤0.5 mg/kg to approximate exposure achievable with a non-toxic clinical dose3.
Molecular Structure Analysis
Mivebresib has a chemical formula of C22H19F2N3O4S, an exact mass of 459.11, and a molecular weight of 459.4682. The elemental analysis shows that it contains Carbon (57.51%), Hydrogen (4.17%), Fluorine (8.27%), Nitrogen (9.15%), Oxygen (13.93%), and Sulfur (6.98%)2.
Chemical Reactions Analysis
The chemical reactions of Mivebresib have not been thoroughly investigated4. However, it has been observed that Mivebresib has a dose-dependent gene expression increase in DCXR and HEXIM1 and decrease in CD935.
Physical And Chemical Properties Analysis
Mivebresib has a tolerable safety profile8. It is rapidly absorbed with a Tmax of 2-6 hours and a terminal half-life of ~15-20 hours5.
Scientific Research Applications
Safety and Efficacy in Solid Tumors : A study by Piha-Paul et al. (2019) explored mivebresib's safety and efficacy in treating patients with advanced solid tumors. The research highlighted its tolerable safety profile and observed stable disease in some patients.
Application in Acute Myeloid Leukemia (AML) : Research by Odenike et al. (2019) and Borthakur et al. (2019) demonstrated the potential of mivebresib in treating relapsed/refractory AML. The studies noted its tolerability and some antileukemic effects.
Inhibitory Mechanism : According to a 2020 study in the "Definitions" journal, mivebresib works by binding to the acetyl-lysine binding site in the bromodomains of certain proteins, disrupting chromatin remodeling and inhibiting cell growth in tumors (Definitions, 2020).
Fragment-Based Drug Discovery (FBDD) : Mivebresib's development is highlighted in the context of FBDD and epigenetic drug discovery, underscoring its significance in the field of oncology (Vaidergorn et al., 2021).
Cell-Free DNA in Uveal Melanoma : Patel et al. (2019) discussed the role of cell-free DNA in monitoring uveal melanoma and the effect of mivebresib on this process, suggesting its potential as a marker for survival in these patients (Patel et al., 2019).
QSAR Analysis for BET Family Bromodomain Inhibitors : A study by Masand et al. (2020) performed QSAR analysis on mivebresib analogues to understand their pharmacophoric features for BET binding affinity.
Discovery and Optimization : The development of mivebresib was detailed in a study by McDaniel et al. (2017), emphasizing its potency in biochemical and cellular assays and its in vivo efficacy in cancer models.
Co-clinical Modeling in AML : Albert et al. (2022) conducted co-clinical modeling with mivebresib in AML, demonstrating its therapeutic value and confirming the validity of the model system in co-clinical settings (Albert et al., 2022).
Safety And Hazards
Mivebresib has been associated with several treatment-emergent adverse events (TEAEs), including dysgeusia (49%), thrombocytopenia (48%), fatigue (26%), and nausea (25%)8. The most common grade 3/4 TEAEs related to Mivebresib were thrombocytopenia (35%) and anemia (6%)8. Dose-limiting toxicities included thrombocytopenia, gastrointestinal bleed, hypertension, fatigue, decreased appetite, and aspartate aminotransferase elevation8.
Future Directions
Mivebresib has been investigated in clinical trials for various diseases, including myelofibrosis transformation in essential thrombocythemia, polycythemia vera, post-polycythemic myelofibrosis phase, and primary myelofibrosis1. The therapeutic potential of Mivebresib in hematological cancers has been well established in preclinical and early-stage clinical trials9. However, no BET-targeting agent has achieved approval yet9. The studies aim to evaluate the safety, pharmacokinetics, and preliminary efficacy of Mivebresib as monotherapy or in combination with other drugs in patients with Myelofibrosis9.
properties
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONXGFGWSSFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mivebresib | |
CAS RN |
1445993-26-9 | |
Record name | Mivebresib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIVEBRESIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.